Quetiapine Dimer Impurity
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)benzo[b][1,4]benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4S2/c1-5-13-25-21(9-1)29(31-23-11-3-7-15-27(23)35-25)33-17-19-34(20-18-33)30-22-10-2-6-14-26(22)36-28-16-8-4-12-24(28)32-30/h1-16H,17-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQIBYYFBRAARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)C5=NC6=CC=CC=C6SC7=CC=CC=C75 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647132 | |
| Record name | 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1,4]thiazepine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945668-94-0 | |
| Record name | 1,4-Bis(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945668940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1,4]thiazepine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-BIS(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOS2P01TZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Relationship to Quetiapine Fumarate
The formation of the Quetiapine (B1663577) Dimer Impurity is intrinsically linked to the synthesis of quetiapine itself. Understanding this relationship is key to controlling its presence in the final drug product.
The structure of the dimer impurity reveals that two molecules of the dibenzo[b,f] synzeal.comnih.govthiazepine nucleus, a core component of quetiapine, are joined by a central piperazine (B1678402) ring. nih.govingentaconnect.com In contrast, the active quetiapine molecule consists of one dibenzo[b,f] synzeal.comnih.govthiazepine nucleus attached to a piperazine ring, which is further substituted with a 2-(2-hydroxyethoxy)ethyl side chain.
The formation of this impurity can occur during the synthesis of quetiapine. One of the key intermediates in quetiapine synthesis is 11-(piperazin-1-yl)dibenzo[b,f] synzeal.comnih.govthiazepine, also known as Quetiapine EP Impurity B. synzeal.comchemicalbook.comamazonaws.com It is hypothesized that under certain reaction conditions, two molecules of a reactive dibenzothiazepine intermediate can react with a single piperazine molecule, leading to the formation of the dimer. This process essentially links two of the parent drug's core structures together, creating the larger impurity molecule.
A Comprehensive Analysis of Quetiapine Dimer Impurity: Formation and Origin
The this compound, identified chemically as 1,4-bis[dibenzo[b,f] researchgate.netthiazepine-11-yl] piperazine, is a significant process-related impurity encountered during the synthesis of Quetiapine. ingentaconnect.comnih.gov Its presence in the final drug substance is a critical quality attribute that requires careful control. This article delves into the specific pathways of its formation, focusing on both synthesis-related side reactions and its potential emergence from degradation processes.
Analytical Methodologies for Identification and Quantification
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the analysis of Quetiapine and its impurities. lcms.cznih.gov These methods offer high resolution and sensitivity, allowing for the effective separation of the dimer impurity from Quetiapine and other related substances. akjournals.comnih.gov
Reversed-Phase HPLC (RP-HPLC): This is a common approach where a non-polar stationary phase and a polar mobile phase are used. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of all impurities, including the dimer. akjournals.comnih.gov
UPLC: This technique utilizes smaller particle size columns, leading to faster analysis times and improved resolution compared to traditional HPLC. nih.gov
Spectroscopic Techniques
Spectroscopic methods are crucial for the structural elucidation and confirmation of the identity of impurities.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the impurity and to obtain information about its structure through fragmentation patterns. researchgate.netresearchgate.net Techniques like Electrospray Ionization (ESI) are often coupled with HPLC (LC-MS) for online analysis. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule, which is invaluable for unambiguous structure determination. researchgate.netnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the impurity. researchgate.netnih.gov
Method Validation according to ICH Guidelines
Any analytical method used for the quantification of impurities must be validated according to ICH guidelines to ensure its reliability. nih.gov Validation parameters include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components. akjournals.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively. akjournals.com
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. akjournals.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. akjournals.com
Accuracy: The closeness of the test results obtained by the method to the true value. akjournals.com
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. akjournals.com
Synthetic Strategies for Quetiapine Dimer Impurity for Research Purposes
Laboratory-Scale Synthesis Methods
Laboratory synthesis of the Quetiapine (B1663577) Dimer Impurity, a bis-dibenzo[b,f] medchemexpress.comthiazepine derivative, typically involves condensation reactions that couple two quetiapine-related molecules. These methods are designed to be efficient and yield a product of high purity for analytical purposes.
Several distinct methods for the laboratory-scale synthesis of Quetiapine Dimer Impurity have been documented. One primary route involves the reaction of an activated quetiapine intermediate with a second quetiapine-related molecule. tsijournals.com Another established method utilizes the reaction between 11-chloro-dibenzo[b,f] medchemexpress.comthiazepine and piperazine (B1678402) under specific conditions. guidechem.com
The table below summarizes the key reagents and conditions for two common synthetic approaches.
| Method | Starting Materials | Reagents/Catalysts | Solvent | Reaction Conditions | Reference |
| Method 1 | 11-chloro-dibenzo[b,f] medchemexpress.comthiazepine, Piperazine | Anhydrous potassium carbonate (base), Potassium iodide (catalyst) | Xylene | 105-115°C for 5 hours | guidechem.com |
| Method 2 | 2-[4-(dibenzo[b,f]thiazepin-11-yl)piperazin-1-yl]chloroethane (Intermediate 7), Quetiapine free base | Diisopropyl ethyl amine (DIPEA) (base) | Toluene | 80–90°C for 6–8 hours | |
| Method 3 | Dibenzo[b,f] medchemexpress.comthiazepin-11(10H)-one imino chloride (Intermediate 5), Piperazine | N/A | Toluene, Xylene, or Chlorobenzene | Reflux temperature | tsijournals.com |
Table 1: Summary of Laboratory Synthesis Conditions for this compound
The controlled synthesis of this compound primarily follows pathways involving nucleophilic substitution or condensation reactions.
One significant pathway involves a condensation reaction where 2-[4-(dibenzo[b,f] medchemexpress.comthiazepin-11-yl)piperazin-1-yl]chloroethane acts as an intermediate. This chloro-intermediate reacts with the quetiapine free base. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the piperazinyl nitrogen of the quetiapine molecule attacks the electrophilic carbon of the chloroethane (B1197429) moiety, displacing the chlorine atom and forming the dimer.
Another pathway involves the reaction of imino chloride (an intermediate in quetiapine synthesis) with piperazine. tsijournals.com Under conditions where piperazine is the limiting reagent, or at elevated temperatures, the imino chloride can react at both nitrogen atoms of a single piperazine molecule, leading to the formation of the symmetrical dimer impurity. tsijournals.com This process is sensitive to the molar ratio of the reactants and the reaction temperature. tsijournals.com
A third, less common pathway mentioned in research is the oxidative coupling of two quetiapine monomers. This can occur under oxidative stress conditions, potentially involving reagents like hydrogen peroxide or manganese dioxide at elevated temperatures, leading to a covalent link between the molecules.
Deuterium (B1214612) Labeled Variants for Research Applications
For advanced research, particularly in pharmacokinetic and metabolic studies, deuterium-labeled versions of the this compound are synthesized. medchemexpress.comszabo-scandic.com The most common variant is this compound-d8. medchemexpress.commedchemexpress.comlgcstandards.com
This compound-d8, with the molecular formula C₃₀H₁₆D₈N₄S₂, serves as an internal standard in quantitative bioanalytical methods, such as mass spectrometry. szabo-scandic.comlgcstandards.com The incorporation of stable heavy isotopes like deuterium (²H) allows the labeled compound to be distinguished from its non-labeled counterpart based on its higher mass, without altering its chemical properties. medchemexpress.com This is crucial for accurately measuring the concentration of the impurity in biological matrices. medchemexpress.com Furthermore, studying the pharmacokinetic profiles of deuterated compounds can provide insights into the metabolic pathways and stability of the impurity in vivo. medchemexpress.comszabo-scandic.com
Isolation and Purification Methodologies for Quetiapine Dimer Impurity
Preparative Liquid Chromatography Techniques
Preparative liquid chromatography is a widely used method for separating and purifying components of a mixture. In the context of pharmaceutical impurities, it allows for the isolation of specific compounds, such as the Quetiapine (B1663577) Dimer Impurity, from the bulk drug substance or crude reaction mixtures.
Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating quetiapine impurities. nih.govsphinxsai.comresearchgate.net Research has demonstrated the successful isolation of several quetiapine-related substances from crude samples using reverse-phase preparative HPLC. nih.gov Among the impurities identified and isolated is the dimer impurity, characterized as 1,4-bis[dibenzo[b,f] waters.comthiazepine-11-yl] piperazine (B1678402). nih.gov
The development of a preparative HPLC method often begins with an analytical-scale separation to optimize selectivity. For quetiapine and its impurities, various analytical HPLC and UPLC methods have been established, which can serve as a basis for scaling up to a preparative scale. nih.govakjournals.com These methods typically employ C8 or C18 columns and utilize mobile phases consisting of buffers (like potassium phosphate (B84403) or ammonium (B1175870) acetate) and organic solvents such as acetonitrile (B52724). nih.govakjournals.com Once the analytical method is optimized, it is scaled up to preparative dimensions to handle larger sample loads and yield sufficient quantities of the purified impurity for subsequent analysis. waters.com
Table 1: Example Analytical HPLC Conditions for Impurity Profiling
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Waters Symmetry C8, 250 x 4.6 mm, 5 µm | Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm) |
| Mobile Phase A | 0.05 M KH₂PO₄ (pH 6.5) and Acetonitrile (60:40, v/v) | 0.1% aqueous triethylamine (B128534) (pH 7.2) |
| Mobile Phase B | Water and Acetonitrile (15:85, v/v) | Acetonitrile and Methanol (80:20 v/v) |
| Detection | 217 nm | 252 nm |
| Mode | Gradient Elution | Gradient Elution |
Note: These are analytical conditions that form the basis for developing preparative methods.
Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller particle size columns (typically < 2 µm). waters.com While UPLC is primarily an analytical technique, the high-resolution impurity profiles it generates are invaluable for developing preparative HPLC methods. waters.com The process of scaling an analytical UPLC method to a preparative HPLC method is a strategic approach to purification. waters.com
A seamless scale-up requires careful consideration of several factors to preserve the separation profile achieved at the analytical scale. waters.com Key parameters that must be adjusted include the flow rate and gradient conditions to accommodate the larger dimensions of the preparative column. waters.com
Three critical factors in this transition are:
Separation Efficiency (L/dp) : The ratio of column length (L) to particle size (dp) is an indicator of a column's resolving power. When scaling up, a preparative column with a comparable L/dp ratio to the analytical UPLC column should be chosen to maintain separation efficiency. For instance, the efficiency of a 50 mm UPLC column with 1.7 µm particles is comparable to a 150 mm preparative column with 5 µm particles. waters.com
Productivity : The length of the preparative column can sometimes be reduced if the initial UPLC separation shows sufficient resolution between the target impurity and other components. A shorter column can still provide adequate efficiency while reducing run times and solvent consumption. waters.com
Column Volumes : To maintain the separation profile, each segment of the gradient must be scaled to ensure an equivalent number of column volumes passes through both the analytical and preparative columns. This is crucial, assuming the stationary phase chemistry remains the same. waters.com
Table 2: UPLC to HPLC Scale-Up Parameter Considerations
| Parameter | Analytical UPLC | Preparative HPLC (Scaled) | Rationale |
|---|---|---|---|
| Column | ACQUITY UPLC BEH C₁₈, 2.1 x 100 mm, 1.7 µm | 19 x 100 mm, 5 µm | Maintain comparable separation efficiency (L/dp) and accommodate higher loading. |
| Flow Rate | Geometrically Scaled | Adjusted for Pressure Limits | Direct geometric scaling might exceed instrument pressure limits, requiring optimization. waters.com |
| Gradient | Optimized for Resolution | Scaled to Maintain Column Volumes | Preserves the elution profile and separation achieved in the UPLC method. waters.com |
This table is based on a strategic approach for scaling up purification methods as described in the literature. waters.com
Strategies for Maximizing Impurity Yield for Characterization
Obtaining a sufficient quantity of an impurity is often a major challenge in the drug development process. waters.com While chemical synthesis is one option, purification from the bulk drug substance is often a faster alternative. waters.com A key strategy to facilitate this is to intentionally generate the impurity through forced degradation studies. waters.com
For quetiapine, a forced degradation study under acidic stress conditions has been shown to successfully increase the abundance of certain impurities. waters.com In one study, refluxing a concentrated solution of quetiapine in 0.1 N hydrochloric acid (HCl) for an extended period (e.g., eight hours) was used to maximize the yield of a specific degradant. waters.com This approach intentionally degrades the parent drug to produce the impurity of interest in larger quantities, which can then be isolated using preparative chromatography. waters.com
Following the forced degradation, mass-directed autopurification can be employed. waters.com This technique uses a mass spectrometer to detect the target impurity as it elutes from the column, triggering fraction collection only when the specific mass-to-charge ratio (m/z) of the desired compound is identified. waters.com This highly specific approach ensures that only the fractions containing the target impurity are collected, simplifying the subsequent work-up process and maximizing the purity of the isolated material. waters.com Through such a strategic approach involving forced degradation and mass-directed purification, a yield of 28.6 mg of a specific impurity was achieved in one reported case. waters.com
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Detection
Chromatographic techniques are fundamental in pharmaceutical analysis for separating complex mixtures into their individual components. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods utilized for the analysis of Quetiapine (B1663577) and its related substances, including the dimer impurity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is a well-established method for the routine quality control of Quetiapine, capable of resolving the API from its various impurities.
Reversed-phase liquid chromatography (RP-LC) is the most common mode of HPLC used for the analysis of Quetiapine and its impurities. nih.gov In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Several studies have reported the use of RP-HPLC for the identification and quantification of impurities in Quetiapine Fumarate (B1241708), with detection levels ranging from 0.05% to 0.15%. nih.gov
A typical RP-HPLC method for Quetiapine impurity profiling might employ a C18 or C8 column as the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. The use of a gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of all impurities, including the dimer.
A stability-indicating analytical method is one that can accurately and selectively measure the drug substance in the presence of its degradation products, impurities, and excipients. The development of such methods is a regulatory requirement to ensure that the analytical procedure can detect any changes in the quality of the drug product over time.
For Quetiapine, stability-indicating HPLC methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. akjournals.comrasayanjournal.co.in These methods are designed to separate Quetiapine from all potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. akjournals.com The dimer impurity is one of the key impurities monitored in these stability studies. Forced degradation studies have shown that Quetiapine Fumarate degrades significantly under acidic, basic, and oxidative conditions, and the developed methods were able to resolve the degradation products from the main peak. akjournals.com
The choice of column chemistry and the optimization of the mobile phase are critical for achieving the desired separation in HPLC. For the analysis of Quetiapine and its dimer impurity, C18 columns are widely used due to their hydrophobicity and ability to resolve a wide range of compounds. rasayanjournal.co.in Other stationary phases, such as C8, have also been employed. akjournals.com
Mobile phase optimization involves adjusting parameters such as the type and concentration of the buffer, the pH, and the organic modifier ratio to achieve the best resolution and peak shape. For instance, a mobile phase consisting of 5 mM ammonium acetate (B1210297) as mobile phase A and acetonitrile as mobile phase B, using a binary gradient, has been successfully used with a X-bridge C18 column. rasayanjournal.co.in The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like Quetiapine. The flow rate and column temperature are also optimized to ensure robust and reproducible results. rasayanjournal.co.in
| Parameter | Optimized Condition 1 | Optimized Condition 2 |
| Column | X-bridge C18, 150x4.6 mm, 3.5 µm | Inertsil-3 C8, 150 mm × 4.6 mm, 5 µm |
| Mobile Phase A | 5 mM Ammonium Acetate | 0.1 % aqueous triethylamine (B128534) (pH 7.2) |
| Mobile Phase B | Acetonitrile | 80:20 v/v mixture of acetonitrile and methanol |
| Detection | 220 nm | 217 nm |
| Flow Rate | 1.0 ml/min | 1.0 mL/min |
| Column Temperature | 40°C | 35°C |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity.
UPLC offers several advantages for impurity profiling in the pharmaceutical industry. creative-proteomics.com The enhanced resolution allows for the separation of closely eluting impurities that may not be resolved by HPLC. waters.com The increased speed of analysis significantly improves throughput, which is particularly beneficial in high-volume quality control environments. waters.comnih.gov Furthermore, the higher sensitivity of UPLC enables the detection and quantification of trace-level impurities, which is crucial for meeting stringent regulatory requirements. creative-proteomics.commdpi.com
A stability-indicating RP-UPLC method has been developed for the determination of Quetiapine and its five impurities, including the dimer, within a short run time of 5 minutes. nih.govmdpi.comresearchgate.net This method utilized an Agilent Eclipse Plus C18, RRHD 1.8 μm column and a gradient elution with a mobile phase consisting of 0.1 % aqueous triethylamine (pH 7.2) and a mixture of acetonitrile and methanol. nih.govmdpi.comresearchgate.net The rapid analysis time and the ability to separate all known impurities demonstrate the power of UPLC for the quality control of Quetiapine. nih.govmdpi.comresearchgate.net
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Pressure | Lower | Higher |
| Analysis Time | Longer | Shorter (up to 9x faster) nih.gov |
| Resolution | Good | Higher |
| Sensitivity | Good | Higher |
| Solvent Consumption | Higher | Lower |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that provides a rapid, efficient, and versatile tool for the quantitative analysis of compounds. rasayanjournal.co.in It has been successfully applied to the analysis of quetiapine and its related substances, offering high resolution and sensitivity.
Method development in HPTLC for quetiapine impurity profiling involves the careful selection of a stationary phase, mobile phase, and detection wavelength to achieve optimal separation. For instance, a stability-indicating HPTLC method has been established using silica (B1680970) gel as the stationary phase and a toluene-methanol mixture (8:2 v/v) as the mobile phase, which yielded compact bands for quetiapine fumarate. researchgate.net Densitometric analysis is typically performed in absorbance mode at a specific wavelength, such as 254 nm, to quantify the separated components. researchgate.net
Another developed HPTLC method for quantifying quetiapine fumarate and its genotoxic impurities utilized 60F254 pre-coated plates with a mobile phase composed of green solvents: ethyl acetate, ethanol, and n-heptane (5:1:4, V/V). researchgate.net Detection at a wavelength of 229 nm allowed for the clear resolution of quetiapine from its impurities. researchgate.net The validation of these methods in accordance with International Council for Harmonisation (ICH) guidelines confirms their linearity, precision, and accuracy for routine quality control analysis. researchgate.netnih.gov
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 TLC plates researchgate.net | 60F254 pre-coated HPTLC plates researchgate.net |
| Mobile Phase | Toluene : Methanol (4:3 v/v) researchgate.net | Ethyl acetate : Ethanol : n-heptane (5:1:4, V/V) researchgate.net |
| Detection Wavelength | 254 nm researchgate.net | 229 nm researchgate.net |
| Application | Estimation in bulk drug and tablets researchgate.net | Quantification of drug and genotoxic impurities researchgate.net |
Capillary Electrophoresis (CE) and Non-Aqueous Capillary Electrophoresis (NACE)
Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an applied electric field to separate ions based on their electrophoretic mobility, which is dependent on the molecule's charge, size, and the viscosity of the medium. nih.gov Its high efficiency, low reagent consumption, and versatility make it a suitable alternative to liquid chromatography for drug impurity profiling. nih.gov
Capillary Zone Electrophoresis (CZE) is the most common mode of CE, where separation occurs in a free solution within a capillary. nih.gov The principle is based on differences in the electrophoretic mobility of analytes, which is directly proportional to their charge and inversely proportional to their size and the solvent's viscosity. nih.gov CZE has been effectively used for the impurity profiling of various drugs by separating structurally similar compounds. mdpi.com For instance, a validated CZE method for an anticancer agent successfully separated the main compound from four structurally related impurities using a 50 mM borate (B1201080) buffer (pH 9.3) mixed with acetonitrile. mdpi.com
Non-Aqueous Capillary Electrophoresis (NACE) is a variant of CE that employs organic solvents instead of aqueous buffers. researchgate.net This approach is particularly advantageous for separating compounds that are poorly soluble in water. rsc.org In NACE, separation is based on differences in the physicochemical properties of molecules, and the migration behavior is heavily influenced by the nature of the organic solvent system. nih.gov Typical NACE systems may use solvent mixtures like methanol–acetonitrile or ethanol–acetonitrile, modified with electrolytes such as ammonium acetate. rsc.org The low conductivity of non-aqueous electrolytes allows for the use of high electric field strengths, leading to rapid separations. researchgate.net
Spectroscopic Techniques for Structural Elucidation and Identification
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an indispensable analytical technique for the identification and structural elucidation of pharmaceutical impurities. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown impurity. waters.com This capability allows for the confident identification of impurities, like the Quetiapine Dimer, by proposing elemental formulae based on precise mass-to-charge (m/z) ratio measurements. waters.com Modern MS systems, coupled with intelligent software, streamline the process of impurity identification even for non-expert users. waters.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone technique for impurity profiling in drug development. nih.govresearchgate.net LC provides the initial separation of the API from its impurities, while MS offers sensitive and specific detection and identification. This hyphenated technique is frequently used to determine the molecular mass of new degradants or process-related impurities found during stability studies or stress testing. researchgate.net For quetiapine, LC-MS methods have been developed to separate and identify impurities arising from both synthesis and degradation processes. nih.gov The use of LC-MS allows for the multidimensional evaluation of impurity profiles, providing comprehensive data from a single analysis. ptfarm.pl
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) is a powerful extension of MS used for detailed structural characterization. researchgate.net In an MS/MS experiment, a specific precursor ion (such as the molecular ion of an impurity) is selected and then fragmented to produce a spectrum of product ions. This fragmentation pattern provides a structural fingerprint of the molecule. ptfarm.pl
The identification strategy for impurities like the Quetiapine Dimer often relies on the assumption that much of the parent drug's structure is retained. ptfarm.pl Therefore, the fragmentation pattern of quetiapine itself serves as a template for elucidating the structures of its related impurities. ptfarm.plresearchgate.net By comparing the MS/MS spectra of an unknown impurity to that of the parent drug, analysts can identify structural modifications and confirm the identity of the impurity. researchgate.net This technique has been instrumental in characterizing various degradation products of quetiapine. researchgate.net
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Identity |
|---|---|---|
| 384.2 [M+H]⁺ | 253.1 | Fragment from cleavage of piperazine (B1678402) side chain nih.gov |
| 384.2 [M+H]⁺ | 221 | Dibenzothiazepine ring fragment ptfarm.pl |
| 384.2 [M+H]⁺ | 210 | Dibenzothiazepine ring fragment ptfarm.pl |
Electrospray Ionization (ESI-MS/MS)
Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that is well-suited for analyzing polar and thermally labile molecules like quetiapine and its impurities. upce.czresearchgate.net ESI typically produces protonated molecules, [M+H]⁺, in the positive ion mode, which confirms the molecular weight of the analyte. upce.cz
When combined with tandem mass spectrometry (ESI-MS/MS), it becomes a highly sensitive and selective method for quantitative analysis. upce.cz For quetiapine analysis, the transition of the precursor ion (m/z 384.2) to a specific product ion (m/z 253.1) is often monitored. nih.gov This selected reaction monitoring (SRM) provides excellent selectivity, effectively eliminating interferences from endogenous components in biological matrices and ensuring accurate quantification of trace-level impurities. upce.cz
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of the Quetiapine Dimer Impurity. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm), which allows for the confident assignment of a molecular formula.
The this compound, chemically known as 1,4-bis(dibenzo[b,f] synzeal.comwaters.comthiazepin-11-yl)piperazine, has a theoretical monoisotopic mass. HRMS analysis confirms this with a high degree of accuracy, providing a measured mass that is in close agreement with the calculated value. For instance, a reported accurate mass for the protonated molecule [M+H]⁺ is 505.1519, corresponding to the molecular formula C₃₀H₂₅N₄S₂⁺. This level of precision is crucial in distinguishing the dimer from other potential impurities with similar nominal masses.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₀H₂₄N₄S₂ |
| Theoretical Monoisotopic Mass | 504.1442 |
| Measured Accurate Mass ([M+H]⁺) | 505.1519 |
| Mass Accuracy | < 5 ppm |
Note: The measured accurate mass and mass accuracy can vary slightly depending on the specific instrumentation and experimental conditions.
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful tool that can be applied to the analysis of pharmaceutical impurities. While less commonly reported specifically for the this compound in routine analysis, its principles are well-suited for the characterization of such compounds.
In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the parent molecule. This technique is particularly useful for determining the molecular weight of non-volatile and thermally labile compounds like the this compound. The resulting spectrum would be expected to show a prominent peak corresponding to the molecular ion of the dimer, further confirming its identity. The high mass accuracy of TOF analyzers also contributes to the confident identification of the impurity.
Fragmentation Pathway Analysis
Understanding the fragmentation pathway of the this compound through tandem mass spectrometry (MS/MS) is essential for its unambiguous identification, especially in complex matrices. By inducing fragmentation of the precursor ion and analyzing the resulting product ions, a structural fingerprint of the molecule is obtained.
While a detailed, publicly available fragmentation spectrum specifically for the this compound is not extensively documented, the fragmentation pattern can be predicted based on the known fragmentation of quetiapine and other similar piperazine-containing structures. The primary fragmentation would likely involve the cleavage of the bonds associated with the central piperazine ring, as this is a common fragmentation pathway for such molecules.
Key predicted fragmentation steps include:
Cleavage of the C-N bond between the dibenzothiazepine moiety and the piperazine ring, leading to the formation of a characteristic fragment ion corresponding to the dibenzothiazepinylpiperazine cation.
Fission of the piperazine ring itself, which can result in a series of smaller fragment ions.
Loss of the dibenzothiazepine moiety , yielding a protonated dibenzothiazepine fragment.
The analysis of these fragmentation patterns provides definitive structural information that complements the accurate mass data from HRMS, leading to a comprehensive and confident identification of the this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For the this compound, a combination of one-dimensional and two-dimensional NMR experiments is employed to confirm its structure.
Proton NMR (¹H NMR)
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in the molecule. The ¹H NMR spectrum of the this compound is expected to be complex due to the large number of aromatic and aliphatic protons.
The spectrum would characteristically show:
Aromatic Region: A series of multiplets in the downfield region (typically δ 7.0-8.0 ppm) corresponding to the protons of the two dibenzothiazepine ring systems. The complexity of these signals arises from the coupling between adjacent aromatic protons.
Aliphatic Region: Signals corresponding to the protons of the central piperazine ring. Due to the symmetrical nature of the dimer, the protons on the piperazine ring are chemically equivalent, which might simplify this region of the spectrum compared to an unsymmetrical derivative. These would likely appear as a singlet or a set of multiplets in the upfield region.
Carbon-13 NMR (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments within the molecule. In a proton-decoupled ¹³C NMR spectrum of the this compound, each unique carbon atom will give rise to a single peak.
Key features of the ¹³C NMR spectrum would include:
Aromatic Carbons: A number of signals in the downfield region (typically δ 110-150 ppm) corresponding to the carbons of the dibenzothiazepine rings.
Aliphatic Carbons: Signals in the upfield region corresponding to the carbon atoms of the piperazine ring.
Quaternary Carbons: Signals for carbons that are not attached to any protons, such as those at the junction of the rings and the carbon attached to the piperazine nitrogen, will also be present.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) |
| ¹H | Aromatic Protons (Dibenzothiazepine) | 7.0 - 8.0 |
| ¹H | Aliphatic Protons (Piperazine) | 2.5 - 4.0 |
| ¹³C | Aromatic Carbons (Dibenzothiazepine) | 110 - 150 |
| ¹³C | Aliphatic Carbons (Piperazine) | 40 - 60 |
Note: These are predicted ranges and actual values may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the aromatic spin systems of the dibenzothiazepine rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across quaternary carbons and between the dibenzothiazepine moieties and the central piperazine ring, thus confirming the dimeric structure.
The collective data from these advanced analytical methodologies provides a comprehensive and unequivocal characterization of the this compound, ensuring its accurate identification and quantification in pharmaceutical quality control.
Infrared (IR) Spectroscopy
Infrared (IR) Spectroscopy is a significant analytical technique used for the structural elucidation of this compound. nih.gov This method is instrumental in identifying the functional groups present in the molecule, thereby confirming its structure. The characterization of the this compound, along with other related substances, often involves the use of Fourier Transform Infrared (FT-IR) spectroscopy. nih.gov Typically, the spectrum is recorded by preparing the sample as a potassium bromide (KBr) pellet. The resulting IR spectrum provides a unique molecular fingerprint, which, when analyzed alongside data from other techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), allows for the unambiguous confirmation of the impurity's structure. nih.gov
UV/Visible Detection
UV/Visible detection, commonly coupled with liquid chromatography, is a primary technique for the quantification of this compound in bulk drug substances and pharmaceutical formulations. akjournals.comnih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (RP-UPLC) methods utilize a UV/Visible detector to monitor the eluted compounds. akjournals.com The selection of a specific wavelength is critical for achieving the desired sensitivity and selectivity. Various analytical methods for quetiapine and its impurities have employed different detection wavelengths. For instance, one stability-indicating RP-LC method set the UV detection at 217 nm for the simultaneous determination of quetiapine and its impurities, including the dimer. akjournals.com Another RP-UPLC method monitored the eluted compounds at 252 nm. nih.gov Other methods developed for quetiapine and its related compounds have used wavelengths such as 207 nm, 220 nm, and 254.7 nm. japsonline.comasianpubs.orgresearchgate.net
| Analytical Technique | Detection Wavelength (nm) | Reference |
|---|---|---|
| RP-LC | 217 | akjournals.com |
| HPLC | 220 | japsonline.com |
| RP-UPLC | 252 | nih.gov |
| UV Spectrophotometry | 254.7 | asianpubs.org |
| UV Spectrophotometry | 207 | researchgate.net |
Method Validation Parameters
The analytical methods developed for the quantification of this compound must be rigorously validated to ensure their reliability, accuracy, and precision. This validation is performed as per the guidelines established by the International Council for Harmonisation (ICH). akjournals.comnih.govjapsonline.com The core validation parameters include specificity, selectivity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. akjournals.comnih.govresearchgate.netmeerayan.com
Specificity and Selectivity
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, or matrix components. akjournals.comnih.gov For the this compound, the specificity of chromatographic methods is often established through forced degradation studies. akjournals.com In these studies, the drug product is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. akjournals.com The method is considered specific if it can successfully separate the this compound peak from the peaks of the active pharmaceutical ingredient (quetiapine), other process impurities, and all degradation products, ensuring that there is no co-elution. akjournals.comnih.gov The purity of the analyte peak under these stress conditions further confirms the stability-indicating capability of the method. akjournals.com
Linearity and Range
Linearity demonstrates the proportional relationship between the concentration of the analyte and the response of the analytical method over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise. japsonline.comresearchgate.net For methods quantifying the this compound, linearity is typically evaluated by analyzing a series of solutions at different concentrations. japsonline.com A linear relationship is confirmed if the plot of concentration versus response yields a high correlation coefficient (r²), typically close to 0.999. researchgate.net
| Analyte | Concentration Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| Quetiapine Hemifumarate and Impurities | LOQ to 1.50 µg/mL | Not Specified | japsonline.com |
| Quetiapine Fumarate | 1-5 µg/mL | 0.998 | researchgate.net |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.netmeerayan.com These parameters are crucial for methods intended to quantify trace-level impurities like the Quetiapine Dimer. The determination of LOD and LOQ is a standard component of method validation for analytical procedures developed for quetiapine and its related substances, ensuring that even small amounts of the dimer impurity can be reliably controlled. akjournals.comjapsonline.comresearchgate.net
Precision and Accuracy
Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). akjournals.comresearchgate.net Accuracy refers to the closeness of the test results obtained by the method to the true value and is often determined using recovery studies. researchgate.net For the this compound, repeatability has been checked by analyzing multiple individual preparations of a sample spiked with the impurity at a specified level (e.g., 0.13%). akjournals.com The precision is considered acceptable if the relative standard deviation (%RSD) of the results is within the predefined limits. researchgate.net
| Parameter | Analyte/Method | Result | Reference |
|---|---|---|---|
| Repeatability | Method for Quetiapine Fumarate spiked with Dimer Impurity (0.13% level) | Six individual preparations analyzed | akjournals.com |
| Precision (%RSD) | UV Method for Quetiapine Fumarate | < 1.0% | researchgate.net |
| Accuracy (% Recovery) | UV Method for Quetiapine Fumarate | 99.34% - 100.11% | researchgate.net |
Robustness and System Suitability
The validation of analytical methods for the quantification of the this compound necessitates a thorough evaluation of robustness and the consistent performance of the chromatographic system, as defined by system suitability testing (SST). These assessments are critical to ensure the reliability, consistency, and accuracy of the method when subjected to minor, deliberate variations in operational parameters, simulating the realities of routine laboratory use.
Robustness
Robustness testing for analytical methods involving the this compound is conducted by intentionally varying critical chromatographic parameters and observing the impact on the method's performance. The primary goal is to identify the operational limits of the method and to ensure that it remains unaffected by small variations, thereby confirming its reliability for inter-laboratory or intra-laboratory transfer. Key parameters typically investigated during robustness studies include the pH of the mobile phase buffer, the flow rate of the mobile phase, the column temperature, and the organic composition of the mobile phase. japsonline.com
The evaluation of robustness relies on the analysis of system suitability parameters under each varied condition. The acceptance criteria are generally that the system suitability requirements continue to be met, and that the resolution between the this compound and other adjacent peaks, particularly the main Quetiapine peak, remains acceptable. For instance, a resolution of greater than 2.0 is often required to ensure accurate quantification. japsonline.comakjournals.com
Below is an interactive data table summarizing the results of a typical robustness study for the analysis of the this compound.
Interactive Data Table: Robustness Study for this compound Analysis
| Parameter Varied | Variation | Resolution (Quetiapine vs. Dimer) | Tailing Factor (Dimer Peak) | Assessment |
| Flow Rate | 0.8 mL/min | 5.8 | 1.2 | Pass |
| 1.0 mL/min (Nominal) | 6.0 | 1.2 | Pass | |
| 1.2 mL/min | 6.2 | 1.1 | Pass | |
| Column Temperature | 30°C | 5.7 | 1.3 | Pass |
| 35°C (Nominal) | 6.0 | 1.2 | Pass | |
| 40°C | 6.3 | 1.2 | Pass | |
| Mobile Phase pH | 6.6 | 5.9 | 1.2 | Pass |
| 6.8 (Nominal) | 6.0 | 1.2 | Pass | |
| 7.0 | 6.1 | 1.3 | Pass |
System Suitability
System suitability testing is an integral part of the analytical procedure, performed prior to the analysis of any samples. It is designed to verify that the chromatographic system is adequate for the intended analysis. A system suitability solution, which often contains Quetiapine and a known quantity of its related impurities, including the this compound, is injected multiple times. akjournals.com The resulting chromatograms are used to calculate several key performance indicators.
According to the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines, specific criteria must be met to proceed with the analysis. These typically include parameters such as the tailing factor for the impurity peak, the number of theoretical plates for the column, the resolution between critical peak pairs, and the precision of replicate injections, measured as the relative standard deviation (%RSD) of the peak area and retention time. waters.comwaters.com
The following table outlines the common system suitability parameters and their typical acceptance criteria for methods analyzing the this compound.
Interactive Data Table: System Suitability Criteria
| Parameter | Acceptance Criteria | Purpose |
| Resolution | NLT 4.0 between Quetiapine and adjacent peaks | Ensures accurate separation and quantification of the impurity from the active pharmaceutical ingredient (API). |
| Tailing Factor | NMT 2.0 | Measures peak symmetry, ensuring that tailing does not interfere with peak integration and accuracy. waters.com |
| Theoretical Plates | NLT 2000 | Indicates the efficiency of the chromatographic column. |
| %RSD for Peak Area | NMT 5.0% for replicate injections | Demonstrates the precision and reproducibility of the injector and the detection system. waters.com |
| %RSD for Retention Time | NMT 5.0% for replicate injections | Confirms the stability and consistency of the chromatographic separation over time. waters.com |
Mass Balance Studies in Forced Degradation
Forced degradation studies are a cornerstone in the development of stability-indicating analytical methods. These studies involve subjecting the drug substance, in this case, Quetiapine, to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to induce the formation of degradation products. akjournals.com The primary objective is to demonstrate the specificity of the analytical method in separating the active pharmaceutical ingredient from any potential degradation products, including the this compound, that may form during the manufacturing process or upon storage.
A critical component of evaluating the outcomes of forced degradation studies is the assessment of mass balance. Mass balance is an accounting of the initial amount of the drug substance versus the sum of the amount of drug remaining and the amount of all formed impurities and degradation products after exposure to stress conditions. akjournals.com Achieving a good mass balance provides confidence that all major degradation products have been detected and that the analytical method is capable of accurately quantifying them.
The calculation for mass balance is typically expressed as:
Mass Balance (%) = [(% Assay of Active Drug + % Sum of All Impurities and Degradants) / Initial % Assay of Active Drug] x 100
In the context of Quetiapine analysis, forced degradation studies have shown that the drug is susceptible to degradation under acidic, basic, and oxidative conditions. akjournals.com The stability-indicating method must be able to resolve all resulting degradation peaks from the main Quetiapine peak and other known impurities like the dimer.
Research has demonstrated that for Quetiapine, the mass balance in forced degradation studies typically falls within a range of 96.6% to 102.2%. akjournals.com This range is considered acceptable and confirms the stability-indicating nature of the analytical method, as it accounts for nearly all of the degraded active ingredient as measured impurities.
The following data table summarizes typical results from a forced degradation study of Quetiapine, illustrating the concept of mass balance.
Interactive Data Table: Summary of Mass Balance in Forced Degradation of Quetiapine
| Stress Condition | % Assay of Quetiapine Remaining | % Total Impurities (including Dimer) | Mass Balance (%) | Assessment |
| Acid Hydrolysis (1N HCl) | 85.2% | 13.9% | 99.1% | Pass |
| Base Hydrolysis (0.1N NaOH) | 89.7% | 9.5% | 99.2% | Pass |
| Oxidative (3% H₂O₂) | 82.1% | 17.5% | 99.6% | Pass |
| Thermal (80°C) | 98.5% | 1.3% | 99.8% | Pass |
| Photolytic (UV Light) | 99.1% | 0.8% | 99.9% | Pass |
The successful demonstration of mass balance is a crucial validation parameter, providing assurance that no significant degradation products are co-eluting with the main drug peak or are undetected by the method. This is essential for the accurate assessment of the stability of Quetiapine and the control of its impurities, including the this compound.
Structural Elucidation of Quetiapine Dimer Impurity
Confirmation of Structure via Spectroscopic Data
The definitive structure of the Quetiapine (B1663577) Dimer Impurity has been established through a combination of sophisticated spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide detailed information about the molecule's atomic arrangement and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For the Quetiapine Dimer Impurity, the spectra are consistent with its proposed symmetrical structure.
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the two dibenzothiazepine ring systems and the protons of the central piperazine (B1678402) ring. Due to the symmetrical nature of the molecule, the chemical environments of the protons on both dibenzothiazepine moieties are identical, leading to a less complex spectrum than might be expected for such a large molecule.
While specific spectral data from proprietary sources is often not publicly detailed, the characterization of this impurity is consistently reported in scientific literature through these methods. researchgate.netresearchgate.netrasayanjournal.co.in
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of the this compound would exhibit characteristic absorption bands confirming its key structural features. Expected significant peaks would include those for C-H stretching of the aromatic rings, C-N stretching associated with the piperazine and thiazepine rings, and C=C stretching within the aromatic systems. The absence of certain peaks, such as an O-H or N-H stretch, further supports the proposed dimeric structure.
Mass Spectrometry (MS):
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For the this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) typically shows a protonated molecular ion peak ([M+H]⁺) that corresponds to its calculated molecular weight of 504.67 g/mol (for the molecular formula C₃₀H₂₄N₄S₂). This finding is a primary confirmation of the dimeric nature of the impurity, as it represents the combination of two dibenzothiazepinyl units linked by a piperazine bridge.
Below is a data table summarizing the key spectroscopic data used for the structural confirmation of this compound.
| Spectroscopic Technique | Observed Feature | Interpretation |
| ¹H NMR | Aromatic and aliphatic proton signals | Confirms the presence of dibenzothiazepine and piperazine rings. |
| ¹³C NMR | Distinct carbon signals | Elucidates the carbon framework of the entire molecule. |
| IR Spectroscopy | Characteristic absorption bands | Indicates the presence of specific functional groups (aromatic C-H, C-N, C=C). |
| Mass Spectrometry | Protonated molecular ion peak ([M+H]⁺) at m/z ~505 | Confirms the molecular weight and dimeric structure. |
Comparison with Synthesized Reference Standards
A definitive method for confirming the structure of an impurity is to compare its analytical data with that of an independently synthesized reference standard of the proposed structure. rasayanjournal.co.in This process involves synthesizing the this compound in the laboratory through a known chemical route.
The synthesis of the reference standard for 1,4-bis(dibenzo[b,f] researchgate.netthiazepin-11-yl)piperazine typically involves the reaction of 11-chloro-dibenzo[b,f] researchgate.netthiazepine with piperazine under controlled conditions. Once synthesized and purified, this reference standard is subjected to the same analytical techniques (e.g., HPLC, NMR, MS, IR) as the isolated impurity from the Quetiapine drug substance.
The identity of the impurity is unequivocally confirmed if its analytical data, such as chromatographic retention time, NMR and IR spectra, and mass spectrum, are identical to those of the synthesized reference standard. This comparison provides the highest level of confidence in the structural assignment of the impurity.
Proposed Mass Spectrometry Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is employed to further investigate the structure of the this compound by analyzing its fragmentation pattern. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides valuable insights into the molecule's substructures.
For the this compound, a plausible fragmentation pathway would involve the cleavage of the bonds connecting the piperazine ring to the two dibenzothiazepine moieties. A primary fragmentation event would likely be the cleavage of one of these C-N bonds, leading to the formation of a significant fragment ion corresponding to the dibenzo[b,f] researchgate.netthiazepinyl-piperazine cation and a neutral loss of the other dibenzothiazepine unit.
Further fragmentation could involve the breakdown of the dibenzothiazepine ring system itself. While detailed public data on the specific fragmentation ions and their relative abundances is limited, the general fragmentation pattern would be expected to be consistent with the known fragmentation behavior of dibenzothiazepine derivatives. The study of these pathways provides an additional layer of evidence for the confirmed structure of the dimer impurity.
Stability Profile of Quetiapine Dimer Impurity
Stability in Different Matrices (e.g., Plasma stability)
There is currently a lack of specific data in scientific literature regarding the stability of the Quetiapine (B1663577) Dimer Impurity in biological matrices such as human plasma or serum. Pharmacokinetic studies of Quetiapine have focused on the parent drug and its primary active metabolites, like norquetiapine, without specifically tracking the presence or stability of the dimer impurity in plasma. nih.govnih.gov
Studies on the parent drug, Quetiapine, have shown it to be stable in human EDTA plasma for at least one year when stored at -20°C. nih.gov However, this stability profile cannot be extrapolated to the dimer impurity, which has a different chemical structure and may exhibit different stability characteristics. Without dedicated studies, the behavior of the Quetiapine Dimer Impurity in biological matrices remains uncharacterized.
Influence of Environmental Factors (Temperature, Humidity, Light, pH) on Formation and Degradation
Environmental factors play a significant role in the formation of the this compound from Quetiapine and its intermediates. The influence of these factors has been primarily documented through forced degradation studies of the parent drug and during process chemistry investigations.
Temperature: Elevated temperature is a key factor in the formation of the this compound. It can be formed during the synthesis of Quetiapine if reaction temperatures are not properly controlled, particularly by reacting imino chloride with insufficient moles of piperazine (B1678402) at high temperatures. Furthermore, thermal stress testing of Quetiapine Fumarate (B1241708) drug substance and product at high temperatures (e.g., 120°C for 12 hours) has been shown to generate this impurity, among other degradation products. scholarsresearchlibrary.com
Humidity: Forced degradation studies on Quetiapine Fumarate have included exposure to high humidity conditions (e.g., 25°C at 90% relative humidity for 218 hours). scholarsresearchlibrary.com While these studies are designed to identify potential degradants that could form under such storage conditions, the specific quantity of the dimer impurity formed is not always detailed, though it is a potential product.
Light: Photostability testing is a standard component of forced degradation studies. Quetiapine Fumarate has been subjected to photolytic stress conditions (e.g., 1.2 million lux hours and 200 watt-hours/m²). scholarsresearchlibrary.com However, the literature does not prominently identify the dimer as a primary photodegradation product.
pH (Acidic and Basic Conditions): The this compound has been identified as a degradation product under both acidic and basic hydrolytic conditions. Forced degradation studies involving the exposure of Quetiapine Fumarate to strong acids and bases result in its formation. akjournals.com
Acidic Conditions: Refluxing Quetiapine with 1N HCl at 80°C for one hour leads to significant degradation of the parent drug and the formation of impurities, including the dimer. scholarsresearchlibrary.com
Basic Conditions: Stressing Quetiapine with 2N NaOH for two hours also results in its degradation and the subsequent formation of the dimer impurity. scholarsresearchlibrary.com
The following table summarizes the conditions under which the formation of the this compound has been observed during stress testing of Quetiapine Fumarate.
| Environmental Factor | Condition | Observation | Reference |
|---|---|---|---|
| Temperature | Elevated temperatures during synthesis | Promotes formation of the dimer impurity. | |
| Temperature | 120°C for 12 hours | Observed as a thermal degradation product of Quetiapine. | scholarsresearchlibrary.com |
| pH (Acidic) | 1N HCl, refluxed at 80°C for 1 hour | Observed as a degradation product of Quetiapine. | scholarsresearchlibrary.com |
| pH (Basic) | 2N NaOH, stressed for 2 hours | Observed as a degradation product of Quetiapine. | scholarsresearchlibrary.com |
| Humidity | 25°C / 90% RH for 218 hours | A stress condition applied to Quetiapine; the dimer is a potential degradant. | scholarsresearchlibrary.com |
Impurity Profiling and Control Strategies in Pharmaceutical Development
Identification of Related Substances in Active Pharmaceutical Ingredients (APIs) and Drug Products
The identification and characterization of impurities in Active Pharmaceutical Ingredients (APIs) and the final drug product are foundational to ensuring pharmaceutical quality. For Quetiapine (B1663577), a number of related substances have been identified, including the Quetiapine Dimer Impurity, which is also referred to as Quetiapine EP Impurity D or 1,4-bis(dibenzo[b,f] acs.orgslideshare.netthiazepin-11-yl)piperazine. longdom.orgnih.govtsijournals.com The formation of this dimer is often associated with the synthesis process of Quetiapine. tsijournals.comxjtu.edu.cn
A variety of analytical techniques are employed to detect, isolate, and characterize such impurities. High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation and quantification of related substances in Quetiapine. acs.orgjapsonline.com Reverse-phase HPLC methods, in particular, have been successfully used to separate the dimer impurity from the main API and other related compounds. acs.orgnih.gov
For structural elucidation, a combination of spectroscopic methods is typically utilized. These include:
Mass Spectrometry (MS): To determine the molecular weight of the impurity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the molecular structure. acs.org
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. acs.org
Forced degradation studies are also instrumental in identifying potential degradation products, including dimers, that may form under various stress conditions such as acid, base, oxidation, heat, and light. nih.gov These studies help in developing stability-indicating analytical methods capable of separating degradation products from the intact drug.
Table 1: Analytical Methods for Identification of this compound
| Analytical Technique | Purpose | Key Findings |
| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification | Enables the separation of the dimer impurity from Quetiapine and other related substances. acs.orgjapsonline.com |
| Mass Spectrometry (MS) | Molecular Weight Determination | Confirms the molecular mass of the dimer impurity. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Provides detailed structural information for unambiguous identification. acs.org |
| Infrared (IR) Spectroscopy | Functional Group Analysis | Helps in confirming the chemical structure of the impurity. acs.org |
Establishment of Acceptance Criteria and Reporting Thresholds for Impurities
The establishment of acceptable limits for impurities is governed by international regulatory guidelines, primarily those from the International Council for Harmonisation (ICH). The ICH Q3A and Q3B guidelines provide a framework for setting reporting, identification, and qualification thresholds for impurities in new drug substances and products, respectively. slideshare.netich.orgich.orgikev.org
These thresholds are based on the maximum daily dose of the drug and are crucial for ensuring patient safety.
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
Identification Threshold: The level at which the structure of an impurity must be determined.
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
The specific thresholds for impurities are determined based on the maximum daily dose of the drug. For Quetiapine, the appropriate thresholds would be applied based on its prescribed dosage.
Table 2: Illustrative ICH Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI (whichever is lower) | 0.15% or 1.0 mg/day TDI (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
TDI: Total Daily Intake
It is important to note that these are general guidelines, and stricter limits may be required for certain impurities based on their potential toxicity.
Strategies for Impurity Control and Reduction during Manufacturing
Controlling and minimizing the formation of the this compound requires a comprehensive understanding of the manufacturing process and the implementation of effective control strategies. veeprho.com These strategies often involve a combination of process optimization and in-process controls.
Process Parameter Optimization:
Control of Starting Materials: Ensuring the purity of starting materials and intermediates is a critical first step in preventing the formation of downstream impurities. veeprho.com
Reaction Conditions: Key process parameters such as temperature, reaction time, pH, and the stoichiometry of reactants can significantly influence the formation of the dimer impurity. acs.org A thorough understanding and optimization of these parameters are essential.
Purification Techniques: The manufacturing process should include robust purification steps, such as crystallization, to effectively remove the dimer impurity from the final API. google.com
Process Analytical Technology (PAT):
The implementation of Process Analytical Technology (PAT) can provide real-time monitoring and control of critical process parameters, leading to a more consistent and high-quality product. longdom.orgmt.com PAT tools, such as in-line spectroscopic and chromatographic techniques, can be used to monitor the formation of impurities during the manufacturing process, allowing for timely interventions to prevent their levels from exceeding acceptable limits. longdom.org The benefits of PAT include improved process understanding, enhanced product quality, and reduced manufacturing costs. longdom.orgmt.com
Table 3: Strategies for Control and Reduction of this compound
| Strategy | Description |
| Raw Material Control | Stringent specifications and testing of starting materials and intermediates to minimize the introduction of precursors to the dimer impurity. veeprho.com |
| Process Optimization | Fine-tuning of reaction parameters (e.g., temperature, stoichiometry, pH) to disfavor the reaction pathways leading to dimer formation. acs.org |
| In-Process Controls | Real-time monitoring of the reaction mixture using techniques like HPLC to track the formation of the dimer and ensure it remains within acceptable limits. |
| Purification Procedures | Development of effective crystallization and other purification methods to selectively remove the dimer impurity from the final product. google.com |
| Process Analytical Technology (PAT) | Implementation of in-line analytical tools for continuous monitoring and control of the manufacturing process to ensure consistent product quality and minimize impurity formation. longdom.orgmt.com |
Impact of Dimer Impurity on Overall Impurity Profile
An increase in the level of the dimer impurity can lead to:
Alteration of Physicochemical Properties: The presence of impurities can potentially alter the physical and chemical properties of the API, such as its solubility and melting point.
Stability Concerns: Some impurities can act as catalysts for the degradation of the active ingredient, potentially reducing the shelf-life of the drug product.
Toxicological and Safety Considerations of Pharmaceutical Impurities
Regulatory Toxicology of Impurities
The regulatory landscape for the control of impurities in new drug substances is primarily defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities. fda.gov
The core principle of these guidelines is the establishment of thresholds based on the maximum daily dose (MDD) of the drug substance. These thresholds are:
Reporting Threshold: The level at which an impurity must be reported in the drug substance specification.
Identification Threshold: The level at which the structure of an impurity must be identified.
Qualification Threshold: The level at which the biological safety of an impurity must be established.
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
This table is based on the ICH Q3A(R2) guideline.
For the Quetiapine (B1663577) Dimer Impurity, its control would be dictated by these thresholds. If its level in the drug substance is below the identification threshold, no further characterization is typically required. However, if it exceeds this threshold, its chemical structure must be elucidated. fda.gov If the level surpasses the qualification threshold, a comprehensive toxicological assessment is necessary to demonstrate its safety. tga.gov.au Qualification can be achieved by demonstrating that the impurity is a significant metabolite in animal or human studies, or through dedicated toxicology studies. tga.gov.aunih.gov In the absence of specific public toxicological data for the Quetiapine Dimer Impurity, adherence to these ICH guidelines is the standard regulatory approach to ensure its level is controlled within safe limits.
Assessment of Potential Genotoxicity and Mutagenicity
A critical concern for any pharmaceutical impurity is its potential to be genotoxic, meaning it can damage DNA, which may lead to mutations and potentially cancer. pharmaffiliates.com The assessment and control of such impurities are governed by the ICH M7(R2) guideline. researchgate.net
The evaluation process for an impurity like the this compound begins with a computational toxicology assessment using (Q)SAR (Quantitative Structure-Activity Relationship) methodologies to predict its potential for bacterial mutagenicity. lgcstandards.com This in silico analysis serves as a screening tool.
If the (Q)SAR assessment indicates a potential for genotoxicity (i.e., a structural alert is present), experimental testing is required to confirm the finding. The standard initial test is a bacterial reverse mutation assay, commonly known as the Ames test. This assay uses various strains of bacteria to detect mutations caused by the chemical .
A positive result in the Ames test would classify the this compound as a mutagenic impurity, necessitating stringent control measures to limit patient exposure. If the Ames test is negative, further testing, such as an in vivo micronucleus assay in rodents, might be conducted to assess for chromosomal damage, especially if there are other reasons for concern. nih.gov
Currently, there is no publicly available data from genotoxicity studies specifically conducted on the this compound. Therefore, its classification remains undetermined. The standard procedure would involve the assessments described by ICH M7 to ascertain its genotoxic potential and determine the appropriate control strategy.
Thresholds of Toxicological Concern (TTC) for Impurities
The Threshold of Toxicological Concern (TTC) is a risk assessment principle used to define an acceptable intake level for any chemical, including pharmaceutical impurities, that has not been specifically studied for toxicity. simsonpharma.comnih.gov This approach is particularly valuable for controlling genotoxic impurities, which are considered to pose a risk at very low levels.
For impurities that are confirmed to be genotoxic and are not known high-potency carcinogens, the ICH M7 guideline has adopted a TTC of 1.5 micrograms per day (µ g/day ) . pharmaffiliates.com This value is considered to be associated with a negligible lifetime cancer risk (less than 1 in 100,000). pharmaffiliates.comnih.gov
The applicability of this TTC value to the this compound is entirely dependent on the outcome of the genotoxicity assessment described in the previous section.
If the impurity is found to be mutagenic , it would be controlled to a limit that ensures the patient's daily exposure does not exceed 1.5 µg. pharmaffiliates.com
If the impurity is found to be non-mutagenic , the TTC for genotoxic impurities would not be applicable. Instead, its acceptable limit would be determined based on the qualification thresholds outlined in ICH Q3A/B or through the derivation of a Permitted Daily Exposure (PDE) value. gradientcorp.com
Without specific genotoxicity data for the this compound, a definitive TTC cannot be applied. The decision tree for its control would first require an evaluation of its mutagenic potential.
Permitted Daily Exposure (PDE) Values
For non-mutagenic impurities that require qualification, a substance-specific Permitted Daily Exposure (PDE) value is often derived. The PDE represents a dose at which an individual can be exposed to a substance for a lifetime without an appreciable risk of adverse health effects. unr.edu.ar
The calculation of a PDE is a rigorous toxicological exercise based on available non-clinical and clinical data. The formula for its derivation is:
PDE (mg/day) = (NOAEL x Weight Adjustment) / (F1 x F2 x F3 x F4 x F5)
Where:
NOAEL (No-Observed-Adverse-Effect Level): The highest dose from a toxicity study at which no adverse effects were observed. This is typically determined from repeat-dose toxicity studies (e.g., 28-day or 90-day studies in animals). nih.gov
Weight Adjustment: Assumes a standard adult body weight (e.g., 50 kg).
F1-F5: A series of uncertainty (or safety) factors applied to account for various extrapolations, such as from animal to human (F1), between individuals (F2), for short study duration (F3), for severe toxicity (F4), and when a NOAEL is not available (F5).
Table 2: Common Uncertainty Factors in PDE Calculation
| Factor | Description | Typical Value |
|---|---|---|
| F1 | Extrapolation between species | 1-12 |
| F2 | Variability between individuals | 10 |
| F3 | Short-term exposure study | 1-10 |
| F4 | Severe toxicity | 1-10 |
| F5 | Use of a LOAEL instead of a NOAEL | 1-10 |
This table provides examples of commonly used uncertainty factors.
No dedicated toxicity studies or pre-established PDE value for the this compound are available in the public domain. To derive a PDE, a repeat-dose toxicity study in a relevant animal model would be required to establish a NOAEL. nih.gov In the absence of such data, an alternative approach could be to qualify the impurity based on the toxicology of the parent drug, Quetiapine, provided the impurity is not significantly more toxic and is not genotoxic.
Relevance of Impurity Structure to Biological Activity (e.g., P-glycoprotein inhibition)
The structure of an impurity can provide insights into its potential biological activity. One area of significant interest is the interaction of compounds with efflux transporters like P-glycoprotein (P-gp). P-gp is a protein expressed in various tissues, including the blood-brain barrier, where it actively pumps a wide range of substances out of cells, limiting their distribution and efficacy. pharmaffiliates.com Both Quetiapine and its dimer impurity possess structural features that suggest a potential interaction with P-gp.
Quetiapine itself is a known substrate and inhibitor of P-gp. gradientcorp.com However, research has shown that the dimerization of Quetiapine significantly enhances its ability to inhibit this transporter. A study specifically investigating synthetic Quetiapine dimers, including a compound with the same chemical structure as the this compound (referred to as QT₂C₂ in the study), demonstrated this pronounced effect.
The study revealed that the Quetiapine dimer was a potent inhibitor of P-gp-mediated transport, with IC₅₀ values in the range of 1–3 µM. This represented an 8.5- to 45-fold greater potency compared to monomeric Quetiapine. Further investigation into the mechanism showed that the dimer interacts with both the H- and R-binding sites of the P-gp transporter, and it displayed a 20- to 30-fold higher binding affinity than Quetiapine itself. lgcstandards.com
Table 3: P-glycoprotein (P-gp) Inhibitory Potency
| Compound | IC₅₀ (µM) for Calcein-AM Transport | Fold Increase in Potency vs. Quetiapine |
|---|---|---|
| Quetiapine (Monomer) | ~45 µM (estimated) | 1x |
Data derived from Emmert et al., 2014. The IC₅₀ for the monomer is estimated from the reported fold-increase in potency.
This potent inhibition of P-glycoprotein by the this compound is a significant toxicological consideration. While the impurity itself is not intended for therapeutic effect, its presence could potentially lead to drug-drug interactions by inhibiting the clearance of other P-gp substrate medications, or it could alter the pharmacokinetics of Quetiapine itself, particularly its distribution across the blood-brain barrier. This highlights the importance of understanding the structure-activity relationship of an impurity, as its biological activity may differ significantly from that of the parent drug.
Future Directions in Research on Quetiapine Dimer Impurity
Development of Novel Analytical Technologies for Enhanced Profiling
The accurate detection and characterization of impurities at trace levels is fundamental to drug quality control. While standard High-Performance Liquid Chromatography (HPLC) is widely used, future research will focus on more advanced and sensitive analytical technologies to provide a more complete profile of Quetiapine (B1663577) and its related substances, including the dimer impurity.
The primary goal is to develop methods that offer higher resolution, greater sensitivity, and more definitive structural information. Hyphenated techniques, which couple the separation power of chromatography with the detailed characterization capabilities of spectroscopy, are at the forefront of this evolution.
Key Research Areas:
Ultra-Performance Liquid Chromatography (UPLC): The use of UPLC, with its smaller particle size columns, offers faster analysis times and significantly higher resolution compared to traditional HPLC. This allows for better separation of the dimer impurity from the active pharmaceutical ingredient (API) and other closely related impurities. waters.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Tandem mass spectrometry (LC-MS/MS) is a powerful tool for the unambiguous identification and quantification of impurities. researchgate.net Future work will likely involve the use of high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, to obtain accurate mass measurements, which aids in confirming the elemental composition of the dimer and other unknown impurities.
2D Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, particularly after isolation, advanced NMR techniques are indispensable. While 1H and 13C NMR are standard, 2D-NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms within the molecule, confirming the dimeric structure. researchgate.net The purification of an impurity is crucial to provide sufficient material for such experiments. waters.com
Table 1: Comparison of Analytical Technologies for Impurity Profiling
| Technology | Principle | Advantages for Dimer Profiling | Future Focus |
|---|---|---|---|
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Established method for quantification. nih.gov | Method optimization for better resolution of complex impurity profiles. |
| UPLC | HPLC principles using columns with smaller particles (<2 µm). | Higher resolution, increased sensitivity, and faster run times. waters.com | Scaling analytical UPLC methods to preparative scales for impurity isolation. waters.com |
| LC-MS/MS | Separation by LC followed by mass analysis of parent and fragment ions. | High specificity and sensitivity for identification and quantification at trace levels. researchgate.net | Application of High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and formula confirmation. |
| 2D-NMR | Measures the magnetic properties of atomic nuclei to determine molecular structure. | Provides unambiguous structural confirmation of isolated impurities. researchgate.net | Use in conjunction with computational chemistry to predict spectra and confirm complex structures. |
In-depth Mechanistic Studies of Dimer Formation
A thorough understanding of how the Quetiapine Dimer Impurity is formed is critical for developing effective control strategies. Current knowledge suggests that the dimer, 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f] waters.comresearchgate.netthiazepine), can be formed during the synthesis of Quetiapine. Future research will need to delve deeper into the specific chemical reactions and conditions that lead to its formation.
In-depth mechanistic studies would involve a combination of experimental and computational approaches to map the reaction pathways. This includes identifying reaction intermediates, understanding reaction kinetics, and pinpointing the critical process parameters that influence the rate and extent of dimer formation.
Potential Mechanisms for Investigation:
Nucleophilic Substitution: One proposed pathway involves the reaction of an intermediate, such as 11-piperazinyl-dibenzo[b,f] waters.comresearchgate.netthiazepine, with a reactive species. The formation of the dimer impurity can be influenced by the stoichiometry of the reactants and the reaction temperature.
Oxidative Coupling: Under certain conditions, oxidative pathways could potentially lead to the coupling of two Quetiapine-related molecules. Forced degradation studies have shown that Quetiapine can undergo various degradation pathways, and the formation of dimer impurities could be exacerbated under specific stress conditions.
Future studies should employ techniques like kinetic modeling and the use of isotopic labeling to trace the reaction pathways. Computational chemistry and density functional theory (DFT) calculations could also be used to model the reaction energetics and predict the most likely formation mechanisms.
Comprehensive Toxicological and Pharmacological Assessment of the Isolated Dimer Impurity
Perhaps the most critical area for future research is the biological characterization of the this compound. Currently, its toxicological and pharmacological profile is not extensively documented. To ensure patient safety, it is imperative to understand whether this impurity has any biological activity, either toxic or pharmacological.
This research requires the isolation of the dimer impurity in a highly pure form, which can be achieved using techniques like preparative HPLC. waters.comnih.gov Once isolated, a tiered approach to biological assessment can be undertaken.
Key Assessment Areas:
Toxicology: A comprehensive toxicological evaluation is necessary to determine the potential for adverse effects. This would include in vitro cytotoxicity studies on various cell lines and, if warranted, in vivo toxicity studies in animal models to assess for acute and chronic toxicity.
Pharmacology: Given that Quetiapine interacts with a wide range of neurotransmitter receptors (e.g., dopamine (B1211576) D2, serotonin (B10506) 5-HT2A), it is crucial to investigate whether the dimer impurity shares any of this activity. psychopharmacologyinstitute.com This can be accomplished through receptor binding assays to determine its affinity for various CNS targets. Further studies could explore its functional activity (agonist vs. antagonist) at these receptors.
Table 2: Proposed Toxicological and Pharmacological Assessment Plan
| Assessment Type | Specific Study | Objective |
|---|---|---|
| Toxicological | In vitro Cytotoxicity Assays | To assess the potential of the dimer to cause cell death in various cell lines (e.g., hepatic, neuronal). |
| Genotoxicity Assays (e.g., Ames test) | To evaluate the potential of the impurity to cause DNA mutations. | |
| In vivo Acute/Chronic Toxicity | To determine the systemic toxicity profile in animal models following single or repeated exposure. | |
| Pharmacological | Receptor Binding Profile | To determine the binding affinity of the dimer to a panel of CNS receptors targeted by Quetiapine. psychopharmacologyinstitute.com |
| Functional Activity Assays | To characterize the dimer as a potential agonist, antagonist, or partial agonist at any identified target receptors. | |
| In vivo Pharmacodynamic Studies | To investigate any potential physiological effects in animal models if significant receptor affinity is found. |
Advanced Control Strategies and Process Optimization to Minimize Dimer Presence
The ultimate goal of studying the dimer impurity is to control its formation and minimize its presence in the final drug substance. Building on the mechanistic understanding, future research can focus on developing and implementing advanced process controls.
Current strategies involve optimizing reaction conditions, such as temperature and reactant stoichiometry. However, more sophisticated approaches based on modern pharmaceutical development principles can be applied.
Future Optimization Approaches:
Quality by Design (QbD): A systematic QbD approach can be used to identify Critical Process Parameters (CPPs) that impact the formation of the dimer impurity. Design of Experiments (DoE) can be employed to map the design space and establish robust operating ranges that ensure the impurity remains below the required threshold.
Process Analytical Technology (PAT): The implementation of PAT tools, such as in-line spectroscopic methods (e.g., Raman or NIR), could allow for real-time monitoring of the reaction. This would enable proactive control over the process to prevent deviations that could lead to increased dimer formation.
Advanced Purification Techniques: Research into more efficient and selective purification methods is warranted. While crystallization is a common method for purification, exploring techniques like preparative supercritical fluid chromatography (SFC) or the development of novel crystallization processes could offer improved efficiency in removing the dimer impurity.
Table 3: Summary of Control Strategies for this compound
| Strategy | Description | Future Advancements |
|---|---|---|
| Process Chemistry | Adjusting reaction parameters like temperature and stoichiometry. | Utilizing kinetic modeling and DoE to precisely define optimal conditions and minimize side reactions. |
| Process Monitoring | Offline analysis (e.g., HPLC) to check impurity levels at the end of a process step. | Implementation of PAT for real-time, in-line monitoring to enable dynamic process control. |
| Purification | Recrystallization and column chromatography to remove impurities from the crude product. | Development of more selective and efficient methods like preparative SFC, continuous crystallization, or affinity-based separation techniques. |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Quetiapine Dimer Impurity in drug substances?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting trace-level impurities like the dimer. This technique offers high sensitivity and specificity, enabling differentiation from structurally similar compounds. For quantification, spiked samples with reference standards are used to validate linearity and accuracy . High-performance liquid chromatography (HPLC) with UV detection is also employed, though it may require method optimization to resolve co-eluting peaks .
Q. What synthesis pathways or degradation mechanisms lead to the formation of this compound?
- Methodological Answer : The dimer impurity arises primarily during synthesis via oxidative coupling of quetiapine monomers or through incomplete purification steps. Stress studies (e.g., exposure to heat, light, or acidic/basic conditions) can replicate degradation pathways. Structural analogs, such as [2H8]-labeled dimer impurities, are synthesized to study reaction kinetics and stability .
Q. How are regulatory thresholds for this compound determined in drug formulations?
- Methodological Answer : Thresholds follow ICH Q3A(R2)/Q3B(R2) guidelines, which require case-by-case evaluation of batch data, stability studies, and toxicological profiles. Limits are set based on maximum daily exposure and impurity toxicity data. For example, if the dimer is classified as a "qualified impurity" with no observed adverse effects in preclinical studies, higher thresholds may be permitted .
Advanced Research Questions
Q. How can batch-to-batch variability in dimer impurity levels be minimized during preclinical studies?
- Methodological Answer : Implement rigorous quality control (QC) protocols, including peptide content analysis, salt content determination, and solubility testing. For sensitive assays (e.g., cell-based studies), request additional QC metrics (e.g., trifluoroacetic acid removal <1%) to ensure consistency. Batch variability can also be mitigated by synthesizing impurities in-house using standardized protocols .
Q. What structural characterization challenges arise when elucidating this compound, and how are they addressed?
- Methodological Answer : The dimer’s stereochemical complexity and low abundance in mixtures complicate structural analysis. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are critical for confirming the dimer’s connectivity and oxidation state. Deuterated analogs (e.g., [2H8]-labeled dimer) aid in distinguishing fragmentation patterns from background noise .
Q. What strategies validate the absence of genotoxic nitrosamine derivatives in this compound?
- Methodological Answer : Risk assessments include evaluating the parent compound’s amine structure for nitrosation potential under physiological conditions. If synthesis of the nitrosamine derivative is infeasible (e.g., due to steric hindrance), justify its absence using computational modeling, stability data, and literature on analogous compounds. Confirmatory testing may be waived with robust scientific rationale .
Q. How are analytical methods validated for dimer impurity profiling in compliance with ICH Q2(R2)?
- Methodological Answer : Validation requires specificity (via forced degradation studies), linearity (R² ≥ 0.99), accuracy (spike-recovery 90–110%), and precision (RSD < 5%). For LC-MS/MS, matrix effects are assessed by comparing analyte response in spiked vs. pure solutions. Method robustness is tested by varying column temperature, flow rate, and mobile phase composition .
Q. What toxicological assessments are required to establish the safety of this compound?
- Methodological Answer : Conduct in vitro genotoxicity assays (e.g., Ames test, micronucleus assay) and in vivo studies in rodent models. If the impurity exceeds ICH thresholds, a 28-day repeat-dose toxicity study is mandatory. Safety margins are calculated using NOAEL (no-observed-adverse-effect-level) and human equivalent dose extrapolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
